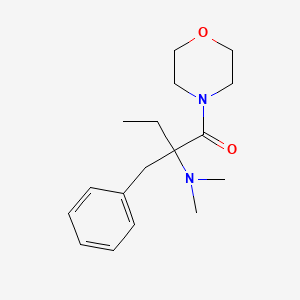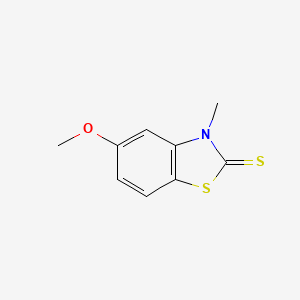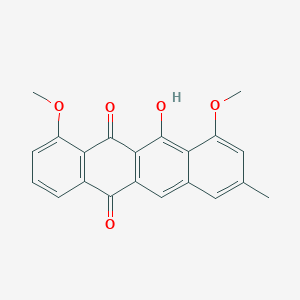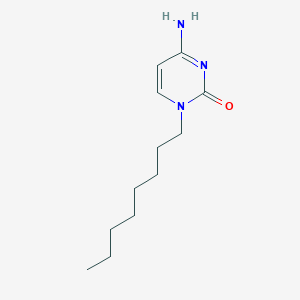![molecular formula C26H36N2O10 B14269268 Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 158069-81-9](/img/structure/B14269268.png)
Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes glycine residues linked by an ethanediyl bridge and substituted with trimethoxyphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] typically involves the reaction of glycine derivatives with ethanediyl bisamines under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N,N’-ethylenedi-
- Acetic acid, 2,2’- (1,2-ethanediyldiimino)bis-
- Ethylenediamine-N,N’-diacetic acid
- Ethylenediaminediacetic acid
- Ethylenediiminodiacetic acid
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is unique due to its specific substitution pattern with trimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
158069-81-9 |
|---|---|
Molekularformel |
C26H36N2O10 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2-[2-[carboxymethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]ethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C26H36N2O10/c1-33-19-9-17(10-20(34-2)25(19)37-5)13-27(15-23(29)30)7-8-28(16-24(31)32)14-18-11-21(35-3)26(38-6)22(12-18)36-4/h9-12H,7-8,13-16H2,1-6H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
WESBWWFIAIZNGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CCN(CC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)


![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)

![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)

![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

